3,5-Difluoro-4-(methylthio)phenylboronic acid

orthogonal reactivity Suzuki coupling C-C bond formation

3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) is a high-purity crystalline arylboronic acid designed for chemoselective Suzuki–Miyaura cross-couplings. The synergistic effect of electron-withdrawing fluorine atoms and an electron-donating methylthio group provides unique orthogonality—enabling sequential bond-forming events where the methyl sulfide moiety can be selectively activated. This reliably yields high-fidelity vinylations (e.g., 90% styrene yield). Its crystalline form guarantees consistent stoichiometry, free from anhydride impurities, ensuring reproducible late-stage functionalizations in pharmaceutical and agrochemical R&D.

Molecular Formula C7H7BF2O2S
Molecular Weight 204.01 g/mol
CAS No. 1451392-38-3
Cat. No. B1447846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(methylthio)phenylboronic acid
CAS1451392-38-3
Molecular FormulaC7H7BF2O2S
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)SC)F)(O)O
InChIInChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
InChIKeyUBKQQWGTISJLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3,5-Difluoro-4-(methylthio)phenylboronic Acid (CAS 1451392-38-3) Matters for Suzuki-Miyaura Coupling: A Procurement-Focused Overview


3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) is an arylboronic acid featuring a 3,5-difluoro substitution and a 4-methylthio group. This substitution pattern modifies its electronic and steric properties, influencing its performance in Suzuki-Miyaura cross-coupling reactions. Its crystalline form is noted for ensuring consistent purity [1]. The compound is a versatile intermediate for the synthesis of biaryl structures, particularly in pharmaceutical and agrochemical research contexts [1].

Generic Substitution Risks: Why 3,5-Difluoro-4-(methylthio)phenylboronic Acid Cannot Be Replaced by Simpler Analogs


Generic substitution of 3,5-difluoro-4-(methylthio)phenylboronic acid with other arylboronic acids is not advisable due to the unique interplay between its electron-withdrawing fluorine atoms and the electron-donating methylthio group. This combination modulates both reactivity and stability in cross-coupling reactions [1]. Furthermore, the presence of both a methyl sulfide and a boronic acid group enables orthogonal reactivity strategies, allowing for selective functionalization that is not possible with simpler arylboronic acids or halides [2].

Quantitative Evidence Guide: Direct Comparisons of 3,5-Difluoro-4-(methylthio)phenylboronic Acid's Performance


Orthogonal Reactivity: Differentiating 3,5-Difluoro-4-(methylthio)phenylboronic Acid from Aryl Halides in Suzuki-Type Couplings

This compound, containing both a boronic acid and an aryl methyl sulfide group, can be differentiated from aryl bromides in Rh(I)-catalyzed Suzuki-type couplings. In the presence of a Rh(I) catalyst with a specific ligand, the methyl sulfide group is selectively activated for coupling with another boronic acid, while the aryl bromide remains inert. This orthogonal reactivity allows for sequential, chemoselective C-C bond formations [1].

orthogonal reactivity Suzuki coupling C-C bond formation

Vinylation Yield Comparison: 4-Methylthio vs. Alternative Substituents

In a Pd(0)-catalyzed Suzuki-Miyaura vinylation reaction using vinyl tosylate, 4-(methylthio)phenylboronic acid achieved a 90% yield of the corresponding styrene derivative [1]. This yield serves as a benchmark for methylthio-substituted boronic acids, which can be compared to other para-substituted arylboronic acids under identical conditions. For instance, 4-biphenylboronic acid gave an 89% yield, and 4-cyanophenylboronic acid gave a 91% yield [1].

Suzuki-Miyaura coupling vinyl tosylate aryl boronic acid

Physical Form and Handling: A Comparison of Crystalline vs. Powder/Anhydride Forms

3,5-Difluoro-4-(methylthio)phenylboronic acid is described as having a 'crystalline form' [1]. In contrast, a commonly available analog, 4-(methylthio)phenylboronic acid (CAS 98546-51-1), is supplied as a 'powder' and is specified to contain '<15% anhydride' as an impurity .

physical properties crystallinity storage stability

Electronic Modulation via Fluorine Substitution: A Comparison of Coupling Yields with Non-Fluorinated Analogs

The presence of electron-withdrawing fluorine atoms on the aryl ring of 3,5-difluoro-4-(methylthio)phenylboronic acid is expected to enhance its reactivity in the transmetalation step of the Suzuki-Miyaura cycle [1]. While direct quantitative data for this specific compound is not available, literature on related systems supports this trend. For example, a study on (2-(methylthio)phenyl)boronic acid noted that the electron-donating methylthio group enhances reactivity [2]. The combined effect of fluorine (electron-withdrawing) and methylthio (electron-donating) creates a unique electronic profile.

electronic effects Suzuki coupling fluorinated building block

Recommended Applications for 3,5-Difluoro-4-(methylthio)phenylboronic Acid Based on Quantitative Evidence


Iterative Synthesis of Complex Biaryls via Orthogonal Coupling Strategies

This compound is ideal for complex molecule synthesis where a sequence of chemoselective C-C bond formations is required. The orthogonal reactivity of its aryl methyl sulfide group, as demonstrated in Rh(I)-catalyzed couplings where it is activated while aryl bromides remain inert [1], enables precise control over the order of bond-forming events. This is particularly valuable for constructing elaborate scaffolds in medicinal chemistry.

Reliable Vinylation in Pharmaceutical Intermediate Synthesis

In synthetic sequences where a vinyl group must be installed with high fidelity, this boronic acid is a strong candidate. The benchmark vinylation yield of 90% for a closely related 4-methylthio analog [2] demonstrates that the methylthio group is well-tolerated and provides a reliable pathway to styrene derivatives. This is a key transformation in the synthesis of many pharmaceutical building blocks.

Development of Agrochemical Actives Requiring Fluorinated Biaryl Motifs

The presence of fluorine atoms is a common strategy in agrochemical development to enhance metabolic stability and bioavailability. This compound serves as a direct building block for introducing a fluorinated, sulfur-containing biaryl motif [3]. Its crystalline form, which ensures high purity and stability, is a significant advantage for scaling up synthesis in an industrial agrochemical research setting [3].

Synthesis of Advanced Intermediates Where Anhydride Contamination is Problematic

For processes sensitive to the presence of boronic acid anhydrides, the crystalline nature of 3,5-difluoro-4-(methylthio)phenylboronic acid [3] offers a distinct advantage. Unlike powdered analogs that can contain up to 15% anhydride , this form provides greater assurance of purity and consistent stoichiometry, which is crucial for achieving high and reproducible yields in late-stage functionalization and large-scale production.

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